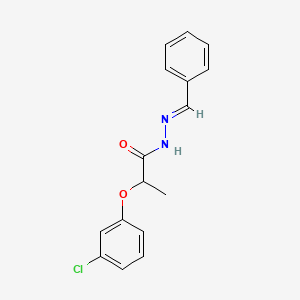
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a quinazolinone ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with various enzymes and cellular signaling pathways. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone have been studied in various cellular and animal models. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone in lab experiments include its high potency and selectivity for certain enzymes and cellular signaling pathways. It has also been shown to have potential anticancer activity, which makes it a promising tool compound for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research related to 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone. One area of research could focus on the development of more potent and selective analogs of this compound for use in scientific research. Another area of research could focus on the investigation of the potential anticancer activity of this compound in vivo using animal models. Additionally, further research could be conducted to investigate the potential anti-inflammatory and analgesic effects of this compound.
Synthesemethoden
The synthesis of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-amino-5-bromo-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the intermediate 6-bromo-3-(4-chlorobenzyl)-2-(2-carboxyphenylamino)benzoic acid, which is then cyclized using polyphosphoric acid (PPA) to yield the final product, 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has potential applications in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular signaling pathways. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-6-14-13(7-11)15(20)19(9-18-14)8-10-1-4-12(17)5-2-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREAWARDYGRSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)


![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)



